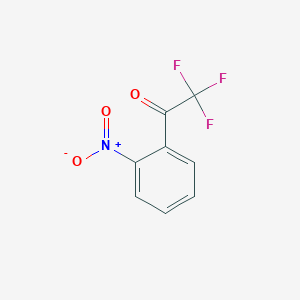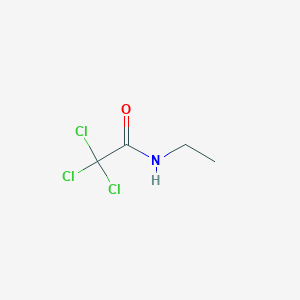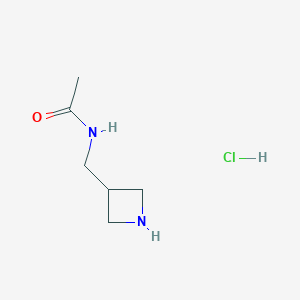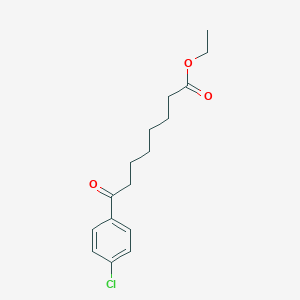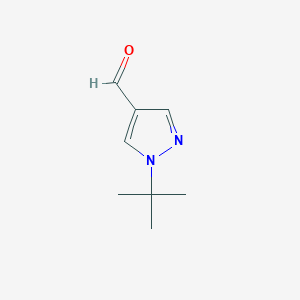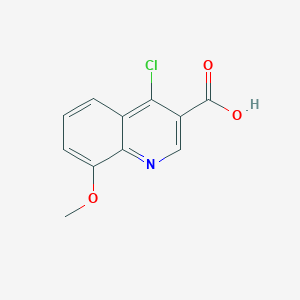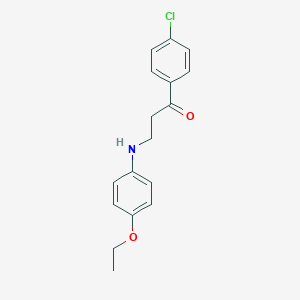![molecular formula C6H8N2 B169950 2-Cyano-3-Azabicyclo[3.1.0]hexan CAS No. 115182-91-7](/img/structure/B169950.png)
2-Cyano-3-Azabicyclo[3.1.0]hexan
Übersicht
Beschreibung
2-Cyano-3-azabicyclo[3.1.0]hexane is a bicyclic compound with the molecular formula C₆H₈N₂. It is characterized by a unique structure that includes a cyano group and a three-membered azabicyclo ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug design .
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, such as the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
2-Cyano-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and are found in a wide range of biologically active natural products, drugs, and agrochemicals .
Mode of Action
The exact mode of action of 2-Cyano-3-azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Biochemical Pathways
The biochemical pathways affected by 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For example, protease inhibitors based on structurally related pseudopeptides show antiviral properties .
Pharmacokinetics
The pharmacokinetics of 2-Cyano-3-azabicyclo[31It’s known that the compound has a molecular weight of 10814 .
Result of Action
The molecular and cellular effects of 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Cyano-3-azabicyclo[31It’s known that the compound is stored in a refrigerator and shipped at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyano-3-azabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the reaction of 3-azabicyclo[3.1.0]hex-2-ene or its trimer with an alkali metal bisulfite . Another method includes the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . These methods typically yield good results under mild conditions.
Industrial Production Methods
Industrial production of 2-Cyano-3-azabicyclo[3.1.0]hexane may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A closely related compound with similar structural features.
1-Azabicyclo[3.1.0]hexane: Another similar compound with slight variations in its structure.
Uniqueness
2-Cyano-3-azabicyclo[3.1.0]hexane is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions or reactions are desired.
Eigenschaften
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUYLMCSIHJLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


